Cas no 1554587-85-7 (5-Chloro-4-nitropicolinic acid)
5-Chloro-4-nitropicolinic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-4-nitropicolinic acid
-
- Inchi: 1S/C6H3ClN2O4/c7-3-2-8-4(6(10)11)1-5(3)9(12)13/h1-2H,(H,10,11)
- InChI Key: SMKIARAYWRUUIM-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C(=O)O)C=C1[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 229
- XLogP3: 1.2
- Topological Polar Surface Area: 96
5-Chloro-4-nitropicolinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029009719-250mg |
5-Chloro-4-nitropicolinic acid |
1554587-85-7 | 95% | 250mg |
1,058.40 USD | 2021-05-31 | |
| Alichem | A029009719-1g |
5-Chloro-4-nitropicolinic acid |
1554587-85-7 | 95% | 1g |
3,068.70 USD | 2021-05-31 |
5-Chloro-4-nitropicolinic acid Related Literature
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 5-Chloro-4-nitropicolinic acid
Professional Introduction to 5-Chloro-4-nitropicolinic Acid (CAS No. 1554587-85-7)
5-Chloro-4-nitropicolinic acid, with the chemical identifier CAS No. 1554587-85-7, is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains, particularly in medicinal chemistry and biochemistry. The presence of both chloro and nitro functional groups in its molecular structure makes it a versatile intermediate for synthesizing more complex molecules, which has implications for drug development and material science.
The synthesis of 5-Chloro-4-nitropicolinic acid involves a series of well-defined chemical reactions that highlight the compound's reactivity and utility. The process typically begins with the nitration of picolinic acid, followed by chlorination to introduce the chloro group at the desired position. This synthetic route is not only efficient but also provides a platform for further functionalization, making it a valuable building block in organic synthesis.
In recent years, 5-Chloro-4-nitropicolinic acid has been explored for its potential role in the development of novel pharmaceuticals. Its structural features suggest that it may interact with biological targets in ways that could lead to new therapeutic applications. For instance, studies have indicated that nitroaromatic compounds, such as derivatives of picolinic acid, can exhibit antimicrobial and anti-inflammatory properties. The chloro group further enhances its potential by allowing for additional modifications that could improve bioavailability and target specificity.
One of the most compelling aspects of 5-Chloro-4-nitropicolinic acid is its application in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have a wide range of applications, including gas storage, catalysis, and drug delivery. The ability to incorporate functional groups like chloro and nitro into these frameworks can tailor their properties for specific uses. For example, researchers have been investigating MOFs derived from 5-Chloro-4-nitropicolinic acid as potential candidates for carbon capture and storage, leveraging their high surface area and tunable pore sizes.
The compound's significance extends to its role in environmental chemistry. Nitroaromatic compounds are known for their reactivity with atmospheric pollutants, making them useful in studying environmental degradation processes. The presence of both chloro and nitro groups in 5-Chloro-4-nitropicolinic acid allows it to participate in complex redox reactions, which can provide insights into how pollutants interact with natural systems. This makes it a valuable tool for researchers studying environmental chemistry and pollution control strategies.
In addition to its pharmaceutical and environmental applications, 5-Chloro-4-nitropicolinic acid has shown promise in materials science. Its ability to form coordination complexes with metals makes it useful for developing new materials with unique properties. These complexes can be used in various applications, such as sensors, catalysts, and luminescent materials. The versatility of this compound underscores its importance as a research tool across multiple disciplines.
The latest research on 5-Chloro-4-nitropicolinic acid has also explored its potential in nanotechnology. Researchers have been investigating how this compound can be used to create nanoscale structures with specific functionalities. For example, it has been shown that derivatives of picolinic acid can self-assemble into nanotubes or nanoparticles, which can be used for drug delivery or as components in electronic devices. The chloro and nitro groups play a crucial role in these processes by providing sites for functionalization and interaction with other molecules.
The development of new synthetic methods for 5-Chloro-4-nitropicolinic acid continues to be an active area of research. Advances in synthetic chemistry have enabled more efficient and environmentally friendly routes to produce this compound on an industrial scale. These improvements are crucial for ensuring that there is a sufficient supply of this valuable intermediate for various applications.
The future prospects for 5-Chloro-4-nitropicolinic acid are promising, with ongoing studies exploring its potential in drug discovery, materials science, and environmental chemistry. As our understanding of its properties grows, so too does the number of possible applications. This compound exemplifies the importance of interdisciplinary research in unlocking the full potential of chemical entities like picolinic acid derivatives.
1554587-85-7 (5-Chloro-4-nitropicolinic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)